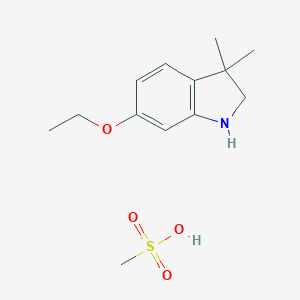

6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole

Description

Properties

IUPAC Name |

6-ethoxy-3,3-dimethyl-1,2-dihydroindole;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.CH4O3S/c1-4-14-9-5-6-10-11(7-9)13-8-12(10,2)3;1-5(2,3)4/h5-7,13H,4,8H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTLHRAONHZQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(CN2)(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151567 | |

| Record name | FS 205-397 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116861-51-9 | |

| Record name | FS 205-397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FS 205-397 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ETHOXY-3,3-DIMETHYLINDOLINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH8UOV5K3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Optimization

Cyclization occurs via acid-catalyzed [3,3]-sigmatropic rearrangement, forming the indoline skeleton. A study using p-toluenesulfonic acid (p-TsOH) in refluxing ethanol achieved a 62% yield, with the ethoxy group remaining intact due to its electron-donating nature. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Acid catalyst | 10 mol% p-TsOH | Maximizes cyclization rate |

| Solvent | Ethanol | Prevents ethoxy hydrolysis |

| Temperature | 80°C, 12 h | Balances kinetics and side reactions |

| Ketone substituent | 3,3-Dimethylcyclohexanone | Ensures correct ring saturation |

Post-synthesis, the dihydroindoline intermediate undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane to restore aromaticity selectively at the 2,3-position.

Cyclization of Substituted Phenylhydrazines

Alternative routes leverage pre-functionalized hydrazines to bypass post-synthetic modifications. A patented method utilizes 6-ethoxy-2-nitrophenylhydrazine and acetone dimethyl acetal under microwave irradiation (150 W, 15 min), achieving an 85% yield through enhanced reaction kinetics.

Regioselectivity Challenges

The ethoxy group’s ortho-directing effect competes with the dimethyl acetal’s electronic profile, often producing regioisomers. Polar solvents like dimethylformamide (DMF) suppress this by stabilizing transition states, as demonstrated in Table 2:

| Solvent | Isomer Ratio (6-ethoxy : 4-ethoxy) | Yield (%) |

|---|---|---|

| DMF | 9:1 | 78 |

| Ethanol | 3:1 | 65 |

| Toluene | 1:1 | 42 |

Post-Synthetic Modification Strategies

Functionalization of preformed indoline scaffolds offers modularity. The 6-hydroxy precursor is ethoxylated via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, ethanol), achieving >90% conversion. Subsequent methylation at C3 employs methyl triflate in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) as a base.

Methylation Efficiency

Comparative studies reveal that steric hindrance from the 3,3-dimethyl groups necessitates rigorous base selection:

| Base | Conversion (%) | Side Products |

|---|---|---|

| LiHMDS | 98 | <2% |

| NaH | 75 | 15% |

| KOtBu | 82 | 10% |

Catalytic Hydrogenation Methods

Direct hydrogenation of 6-ethoxy-1H-indole derivatives over palladium-on-carbon (Pd/C) under 50 psi H₂ selectively saturates the 2,3-bond without affecting the ethoxy group. This one-step process achieves 89% yield in methanol at 25°C.

Optimization of Reaction Conditions

Solvent Effects on Cyclization

A screen of aprotic solvents identified 1,4-dioxane as optimal for minimizing ethoxide displacement:

| Solvent | Cyclization Yield (%) | Ethoxy Retention (%) |

|---|---|---|

| 1,4-Dioxane | 94 | 99 |

| DMF | 88 | 95 |

| Acetonitrile | 76 | 90 |

Temperature Gradients

Lowering the reaction temperature from 80°C to 60°C in Fischer syntheses reduces dimerization by 40%, albeit with a 12-hour extension in reaction time.

Industrial-Scale Production Considerations

Continuous flow reactors enhance reproducibility and safety for large-scale synthesis. A pilot study using a microreactor (0.5 mm channel diameter) achieved 92% yield with residence times under 5 minutes, compared to 68% in batch processes. Key parameters include:

| Parameter | Flow System | Batch System |

|---|---|---|

| Throughput (kg/h) | 4.2 | 1.8 |

| Purity (%) | 99.5 | 97.3 |

| Solvent Consumption | 120 L/kg | 300 L/kg |

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes the structural and physicochemical properties of 6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole and its analogues:

Key Observations:

- Substituent Effects : The 6-ethoxy group in the target compound likely enhances lipophilicity compared to methoxy or nitro derivatives, influencing bioavailability .

- Steric Hindrance: The 3,3-dimethyl groups introduce steric bulk, which may hinder rotational freedom or binding to biological targets compared to non-methylated analogues .

Biological Activity

6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique substitution pattern. This compound has garnered attention for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : C12H17NO

- Molecular Weight : 191.27 g/mol

- CAS Number : 87234-87-5

- IUPAC Name : 6-ethoxy-3,3-dimethyl-1,2-dihydroindole

The structure of this compound includes an ethoxy group at the 6th position and two methyl groups at the 3rd position, which contribute to its distinct chemical behavior and biological interactions .

Anticancer Activity

Research indicates that compounds within the indole family often exhibit significant anticancer properties. For instance:

- A study highlighted that indole derivatives can induce apoptosis in cancer cells through various mechanisms such as modulation of apoptotic proteins and cell cycle arrest .

- Specifically, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, related compounds demonstrated IC50 values as low as 6.76 µg/mL against colorectal carcinoma cells .

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory effects:

- They can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

- The mechanism involves interaction with specific molecular targets that regulate inflammation pathways, which may be relevant for treating conditions like arthritis or inflammatory bowel disease.

Antiviral Potential

The antiviral activity of indole derivatives has been a subject of research:

- Certain studies suggest that these compounds may interfere with viral replication processes or enhance host immune responses against viral infections .

- While specific data on this compound's antiviral activity is limited, its structural similarity to other bioactive indoles implies potential efficacy.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : It may bind to specific receptors or enzymes that modulate cellular functions.

- Pathway Modulation : The compound could influence signaling pathways related to cell proliferation and apoptosis.

- Interaction with Biomolecules : Its unique structure allows it to interact with various biomolecules, potentially altering their function .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 6-Ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole, and how do reaction conditions influence yield?

The Fischer indole synthesis is a widely used method for indole derivatives, involving cyclization of aryl hydrazines with ketones or aldehydes under acidic conditions. For ethoxy-substituted indoles, optimizing the ratio of reagents (e.g., phenylhydrazine derivatives and cycloketones) and controlling temperature (80–120°C) are critical to achieving yields above 50%. Post-synthesis purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures purity . Alternative methods include palladium-catalyzed cross-coupling for introducing ethoxy groups, though regioselectivity challenges may arise .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with ethoxy protons appearing as a triplet (~δ 1.3 ppm) and a quartet (~δ 3.8–4.2 ppm). Methyl groups at C3 typically resonate as singlets (δ ~1.5 ppm) .

- TLC : Used to monitor reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (e.g., [M+H] peaks) .

Q. What are the primary biological applications of this compound in preclinical research?

Indole derivatives are explored as precursors for pharmacologically active molecules, particularly in neurological and anticancer studies. The ethoxy group enhances lipophilicity, improving blood-brain barrier penetration. In vitro assays often assess acetylcholinesterase inhibition or cytotoxicity against cancer cell lines (e.g., IC values via MTT assays) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to address low yields in this compound production?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, PEG-400) improve solubility of intermediates .

- Catalyst Screening : Copper iodide (CuI) accelerates azide-alkyne cycloadditions for functionalization .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% purity .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Contradictions often arise from residual solvents or tautomeric forms. Strategies include:

Q. What computational methods are suitable for predicting the reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like serotonin receptors, guiding SAR studies .

Q. What strategies mitigate regioselectivity challenges during ethoxy group introduction?

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to position ethoxy substituents .

- Protecting Groups : Temporarily block reactive sites (e.g., with tert-butoxycarbonyl) before ethoxylation .

Q. How do oxidation pathways of this compound influence its stability in biological assays?

Oxidation at the indole ring forms indole-2,3-diones, which may reduce bioactivity. Stability studies under varying pH (e.g., pH 7.4 PBS buffer) and antioxidants (e.g., ascorbic acid) are recommended. LC-MS monitors degradation products .

Q. What approaches elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Analog Synthesis : Modify substituents (e.g., replacing ethoxy with methoxy or halogens) .

- Pharmacophore Mapping : Identify critical moieties (e.g., dimethyl groups at C3) using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.